molecular formula C16H23N B13831206 2-(3,5-DI-Tert-butylphenyl)acetonitrile

2-(3,5-DI-Tert-butylphenyl)acetonitrile

Cat. No.: B13831206
M. Wt: 229.36 g/mol
InChI Key: OLYORFIKUWXBSC-UHFFFAOYSA-N
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Description

2-(3,5-DI-Tert-butylphenyl)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DI-Tert-butylphenyl)acetonitrile typically involves the reaction of 3,5-di-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired acetonitrile compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DI-Tert-butylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted phenylacetonitrile derivatives.

Scientific Research Applications

2-(3,5-DI-Tert-butylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-DI-Tert-butylphenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butylbenzaldehyde
  • 3,5-Di-tert-butylphenol
  • 3,5-Di-tert-butylbenzoic acid

Uniqueness

2-(3,5-DI-Tert-butylphenyl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to other similar compounds. The combination of the nitrile group with the sterically hindered tert-butyl groups makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

2-(3,5-ditert-butylphenyl)acetonitrile

InChI

InChI=1S/C16H23N/c1-15(2,3)13-9-12(7-8-17)10-14(11-13)16(4,5)6/h9-11H,7H2,1-6H3

InChI Key

OLYORFIKUWXBSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CC#N)C(C)(C)C

Origin of Product

United States

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